![molecular formula C21H20N4O2 B10981839 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10981839.png)

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

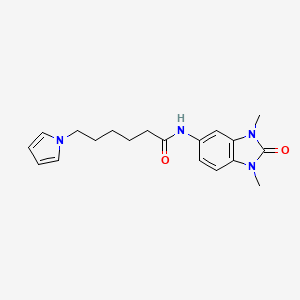

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-4-yl)acetamid ist eine synthetische Verbindung, die zur Klasse der Indolderivate gehört. Indolderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie intensiv untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-4-yl)acetamid umfasst in der Regel mehrere Schritte:

Bildung des Indolkernes: Der Indolkern kann durch die Fischer-Indolsynthese hergestellt werden, bei der Phenylhydrazin mit einem Aldehyd oder Keton in Gegenwart eines sauren Katalysators reagiert.

Acetylierung: Das Indolderivat wird dann mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin acetyliert, um die Acetylaminogruppe einzuführen.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des acetylierten Indols mit einem anderen Indolderivat durch eine Amidbindungsbildung. Dies kann mit Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) in einem geeigneten Lösungsmittel wie Dichlormethan erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Skalierung der Reaktionen, die Optimierung der Reaktionsbedingungen (Temperatur, Lösungsmittel, Zeit) und der Einsatz von Reinigungsverfahren wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Indolstickstoff oder an der Acetylaminogruppe, unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe im Acetylaminteil abzielen, unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4).

Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten, begünstigt durch die elektronenreiche Natur des Indolsystems. Häufige Reagenzien sind Halogene (z. B. Brom) oder Nitriermittel (z. B. Salpetersäure).

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure, in Lösungsmitteln wie Essigsäure oder Dichlormethan.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, in Lösungsmitteln wie Ether oder Tetrahydrofuran.

Substitution: Halogene, Salpetersäure, in Lösungsmitteln wie Essigsäure oder Chloroform.

Hauptprodukte

Oxidation: N-Oxid-Derivate, hydroxylierte Produkte.

Reduktion: Reduzierte Amine, Alkohole.

Substitution: Halogenierte Indole, Nitro-Indole.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihr Indolkern ist ein vielseitiges Gerüst in der organischen Synthese.

Biologie

Biologisch sind Indolderivate für ihre antimikrobiellen, antiviralen und krebshemmenden Eigenschaften bekannt. Diese Verbindung könnte auf ähnliche Aktivitäten untersucht werden, insbesondere in der Wirkstoffforschung und -entwicklung.

Medizin

In der Medizin werden Indolderivate auf ihre potenziellen therapeutischen Wirkungen untersucht. Diese Verbindung könnte auf ihre Wirksamkeit bei der Behandlung verschiedener Krankheiten untersucht werden, darunter Krebs und Infektionskrankheiten.

Industrie

Industriell werden Indolderivate bei der Herstellung von Farbstoffen, Pigmenten und Agrochemikalien verwendet. Diese Verbindung könnte aufgrund ihrer chemischen Stabilität und Reaktivität in diesen Bereichen Anwendung finden.

Wirkmechanismus

Der Wirkmechanismus von 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-4-yl)acetamid beinhaltet seine Wechselwirkung mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren. Der Indolkern kann an verschiedene Proteine binden und deren Aktivität beeinflussen. Die Acetylaminogruppe kann die Bindungsaffinität und -spezifität erhöhen. Zu den beteiligten Wegen könnten die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung gehören.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold in organic synthesis.

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly in drug discovery and development.

Medicine

In medicine, indole derivatives are studied for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, indole derivatives are used in the manufacture of dyes, pigments, and agrochemicals. This compound could find applications in these areas due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with biological targets such as enzymes or receptors. The indole core can bind to various proteins, influencing their activity. The acetylamino group may enhance binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indol-3-essigsäure: Ein Pflanzenhormon mit einem ähnlichen Indolkern, aber unterschiedlichen funktionellen Gruppen.

Tryptophan: Eine essentielle Aminosäure mit einem Indolring, die an der Proteinsynthese beteiligt ist.

Serotonin: Ein Neurotransmitter, der von Tryptophan abgeleitet ist und eine Indolstruktur aufweist.

Einzigartigkeit

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-4-yl)acetamid ist durch sein spezifisches Substitutionsschema einzigartig, das im Vergleich zu anderen Indolderivaten möglicherweise unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht. Seine doppelte Indolstruktur und die Acetylaminogruppe machen es zu einem vielversprechenden Kandidaten für die weitere Forschung und Entwicklung.

Eigenschaften

Molekularformel |

C21H20N4O2 |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

2-(4-acetamidoindol-1-yl)-N-(1-methylindol-4-yl)acetamide |

InChI |

InChI=1S/C21H20N4O2/c1-14(26)22-17-5-4-8-20-16(17)10-12-25(20)13-21(27)23-18-6-3-7-19-15(18)9-11-24(19)2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) |

InChI-Schlüssel |

BXJAWDTVTDCRFT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10981756.png)

![4-({4-[(2-Methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B10981765.png)

![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B10981774.png)

![5-bromo-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]furan-2-carboxamide](/img/structure/B10981794.png)

![N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10981802.png)

![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10981805.png)

![N-[2-(1H-pyrrol-1-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B10981807.png)

![N-{2-[(1-benzylpiperidin-4-yl)carbamoyl]-4-fluorophenyl}pyrrolidine-1-carboxamide](/img/structure/B10981809.png)

![N-{3-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B10981820.png)

![N-(3,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10981829.png)

![N-{[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}glycylglycine](/img/structure/B10981832.png)

![N-[2-(benzylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10981837.png)